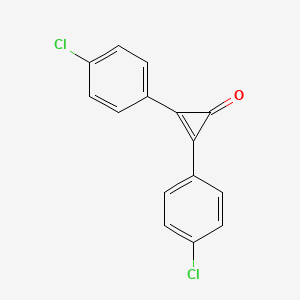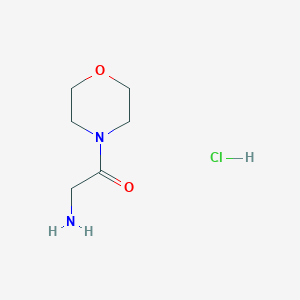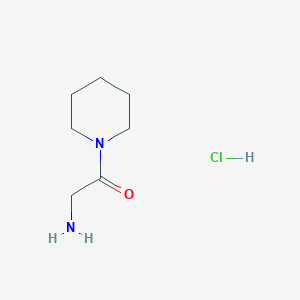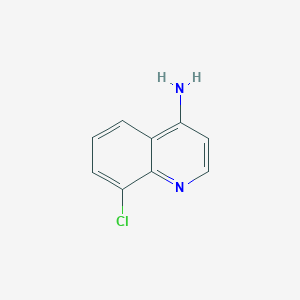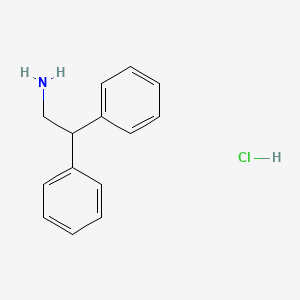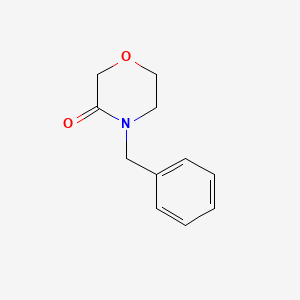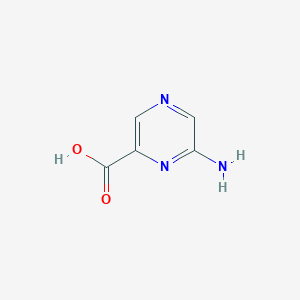
1-(2-Amino-5-methylphenyl)ethanone
Descripción general
Descripción
“1-(2-Amino-5-methylphenyl)ethanone” is a chemical compound with the formula C9H11NO. It has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-5-methylphenyl)ethanone” can be represented by the SMILES notation:CC(=O)c1c(N)ccc(C)c1 . This notation provides a way to represent the structure using ASCII strings.
Aplicaciones Científicas De Investigación
1. Anti-Microbial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of the compound , has demonstrated potential anti-microbial properties. In a study, the binding efficacy of this compound with proteins in Staphylococcus aureus was examined, revealing good binding affinities, particularly with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). Additionally, ADMET studies indicated that it adheres to Lipinski’s rule, suggesting favorable drug-like properties (Medicharla et al., 2022).
2. 5-Lipoxygenase Inhibition and Antioxidant Activity
Another study explored benzyl phenyl ketone derivatives, related to the compound of interest, for their ability to inhibit 5-lipoxygenase, a key enzyme in inflammation. Some derivatives, specifically those with the catechol group, exhibited potent, selective, and competitive inhibition of 5-hLOX. These compounds also demonstrated antibacterial and antioxidant properties, with significant inhibitory effects on bacterial growth of E. coli and S. aureus (Vásquez-Martínez et al., 2019).
3. Synthesis of Novel Compounds
The synthesis of novel compounds using derivatives of 1-(2-Amino-5-methylphenyl)ethanone has been a focus of several studies. For instance, new diheteroaryl thienothiophene derivatives were synthesized using a related compound, showcasing the compound's versatility as a building block in organic synthesis (Mabkhot et al., 2011).
4. Antimicrobial Activity
Additionally, derivatives of 1-(2-Amino-5-methylphenyl)ethanone have been synthesized and tested for antimicrobial activity. These studies demonstrate the compound's potential as a precursor in creating effective antimicrobial agents (Wanjari, 2020).
Propiedades
IUPAC Name |
1-(2-amino-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLCEWGCNFPALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



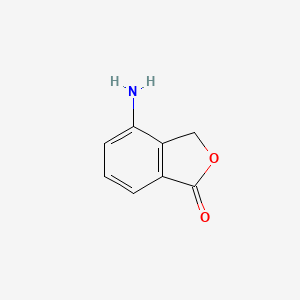
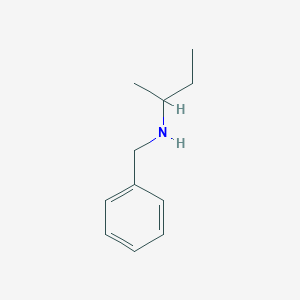
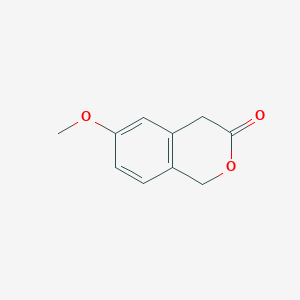
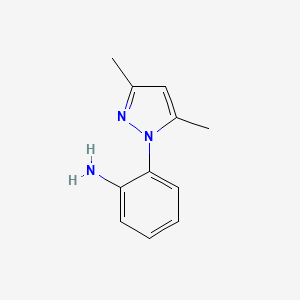
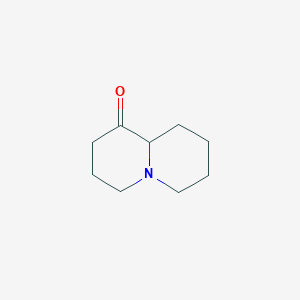
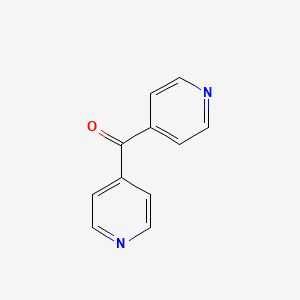
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
